molecular formula C5H9ClN4 B13732005 Pyridine-3,4,5-triamine chloride CAS No. 127356-28-9

Pyridine-3,4,5-triamine chloride

Cat. No.: B13732005
CAS No.: 127356-28-9
M. Wt: 160.60 g/mol
InChI Key: YNGMCXQFQWMBDU-UHFFFAOYSA-N
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Description

Pyridine-3,4,5-triamine chloride is a useful research compound. Its molecular formula is C5H9ClN4 and its molecular weight is 160.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

127356-28-9

Molecular Formula

C5H9ClN4

Molecular Weight

160.60 g/mol

IUPAC Name

pyridine-3,4,5-triamine;hydrochloride

InChI

InChI=1S/C5H8N4.ClH/c6-3-1-9-2-4(7)5(3)8;/h1-2H,6-7H2,(H2,8,9);1H

InChI Key

YNGMCXQFQWMBDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)N)N)N.Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Pyridine 3,4,5 Triamine Chloride

Recrystallization

Recrystallization is the primary method for purifying crude, solid Pyridine-3,4,5-triamine (B2875666) chloride. The selection of an appropriate solvent system is critical. The solvent must effectively dissolve the compound when hot but allow for its precipitation upon cooling, while leaving impurities dissolved.

General Recrystallization Procedure:

The crude solid is dissolved in a minimal amount of a suitable hot solvent, such as an ethanol/water mixture. orgsyn.org

A decolorizing agent, like activated carbon (Norit), may be added to the hot solution to adsorb colored impurities. orgsyn.org A small amount of a reducing agent, such as sodium hydrosulfite, can also be used to decolorize by-products.

The hot solution is filtered by gravity to remove the activated carbon and any insoluble matter.

The clear filtrate is allowed to cool slowly to room temperature, followed by further chilling in an ice bath to induce the crystallization of the pure product.

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Table 2: Example Recrystallization Conditions for Related Aminopyridine Compounds

CompoundCrude Product AppearanceSolvent SystemTreatmentOutcomeReference
3-AminopyridineDark red crystalsBenzene and LigroinHeated with Norit and sodium hydrosulfitePure, lighter-colored crystals
2,3-Diamino-5-bromopyridineDark residueWaterRecrystallized with charcoal treatmentPurified product orgsyn.org
2-Aminopyridine Citrate SaltsSolution after reactionEthanolSlow evaporation of the filtered solutionColorless prismatic crystals nih.gov

Chromatographic Methods

Chromatographic purification of highly polar, basic salts like Pyridine-3,4,5-triamine chloride is complex. Standard reverse-phase high-performance liquid chromatography (RP-HPLC) often results in poor peak shape (e.g., broad or tailing peaks) due to strong interactions between the multiple amine functionalities and the stationary phase.

Specialized techniques may be required to achieve effective separation:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is better suited for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer.

Ion-Pair Chromatography: Adding an ion-pairing agent to the mobile phase can neutralize the charge on the analyte, reducing unwanted interactions with the column and improving peak shape.

Column and Mobile Phase Optimization: For challenging separations of aminopyridine salts, specific columns like Primesep (which contain embedded ion-pairing groups) may be effective. Furthermore, using a high concentration of a volatile salt, such as ammonium (B1175870) acetate (B1210297), in the mobile phase can help to create symmetrical peaks by masking residual silanol (B1196071) groups on the stationary phase and ensuring consistent ionic interactions.

Advanced Spectroscopic and Structural Elucidation of Pyridine 3,4,5 Triamine Chloride

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of a compound. For Pyridine-3,4,5-triamine (B2875666) chloride, these methods are crucial for characterizing the amine and pyridinium (B92312) moieties that define the molecule.

The IR spectrum of Pyridine-3,4,5-triamine chloride is predicted to be dominated by features arising from its three primary amine groups and the protonated aromatic ring.

Amine Group Vibrations : Primary aromatic amines typically exhibit two distinct N-H stretching bands in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. The presence of three such groups in the target molecule would likely lead to broad, overlapping absorptions in this area. Additionally, a strong scissoring vibration (δNH₂) is expected around 1650–1600 cm⁻¹, which may overlap with ring stretching modes. Other characteristic amine vibrations include C-N stretching, typically found in the 1330-1260 cm⁻¹ range, and out-of-plane N-H wagging bands.

Pyridinium Moiety Vibrations : The formation of a pyridinium salt by protonation of the ring nitrogen significantly alters the vibrational modes of the pyridine (B92270) ring. pw.edu.plcdnsciencepub.com A characteristic strong band, often attributed to C=N stretching vibrations of the quaternary nitrogen within the heterocyclic ring, is expected to appear at a higher frequency than in neutral pyridine, typically around 1630 cm⁻¹. pw.edu.pl Aromatic C-H stretching vibrations are anticipated in the 3150-3000 cm⁻¹ region. pw.edu.pl The ring stretching vibrations (νC=C, νC=N), which appear in the 1600–1430 cm⁻¹ range, are also sensitive to protonation and substitution, often shifting to higher frequencies and changing in intensity. chimia.ch

Predicted Frequency Range (cm⁻¹)Vibrational ModeAssociated Moiety
3500–3300N-H Asymmetric & Symmetric StretchingAmine (-NH₂)
3150–3000Aromatic C-H StretchingPyridinium Ring
1650–1600N-H ScissoringAmine (-NH₂)
~1630C=N⁺ StretchingPyridinium Ring
1600–1430C=C and C=N Ring StretchingPyridinium Ring
1330–1260Aromatic C-N StretchingAmine-Ring Bond

Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and skeletal modes of the aromatic ring.

Molecular Structure Characterization : The Raman spectrum of this compound would feature intense bands corresponding to the pyridine ring vibrations. The totally symmetric ring breathing mode, which is very strong in the Raman spectra of pyridine derivatives, is expected near 1000 cm⁻¹. acs.orgacs.org Other ring stretching and deformation modes would also be prominent. The amine groups would influence the electronic structure of the ring, potentially shifting the frequencies of these modes and altering their intensities compared to unsubstituted pyridine.

Adsorption Studies : Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is a highly sensitive technique for studying the adsorption of molecules onto metal surfaces. Pyridine and its derivatives are classic model compounds for SERS. This technique could be employed to investigate the adsorption orientation of this compound on surfaces like silver or gold, determining whether binding occurs through the ring's π-system, the nitrogen lone pairs of the amine groups, or a combination thereof. acs.org

Predicted Raman Shift (cm⁻¹)Vibrational ModeAssociated Moiety
~3070Aromatic C-H StretchingPyridinium Ring
~1630Ring Stretching (ν₈ₐ)Pyridinium Ring
~1220Ring Breathing / C-H In-plane BendPyridinium Ring
~1040Ring Breathing (ν₁₂)Pyridinium Ring
~1010Symmetric Ring Breathing (ν₁)Pyridinium Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Aromatic Protons : The molecule possesses C₂ᵥ symmetry, rendering the two protons on the pyridine ring (at positions C-2 and C-6) chemically and magnetically equivalent. Therefore, they should appear as a single singlet in the spectrum. The protonation of the ring nitrogen atom creates a positive charge, which strongly deshields the adjacent α-protons. This effect is expected to shift the resonance for H-2 and H-6 significantly downfield, likely into the 8.0–8.5 ppm range. nih.gov

Amine Protons : The protons of the three primary amine groups (-NH₂) would likely appear as broad signals due to quadrupole broadening and potential chemical exchange with the solvent. Their chemical shifts are highly dependent on factors such as solvent, temperature, and concentration. Three distinct signals may be observed for the C3-NH₂, C4-NH₂, and C5-NH₂ groups, or they may overlap into a single broad resonance.

Predicted Chemical Shift (δ, ppm)Proton AssignmentMultiplicityNotes
8.0–8.5H-2, H-6s (singlet)Deshielded by adjacent N⁺ atom.
Variable (e.g., 4.0–7.0)-NH₂br s (broad singlet)Shift is solvent and concentration dependent. May be one or more signals.

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. Based on symmetry, three distinct signals are expected for the five carbons of the pyridine ring.

C-2 and C-6 : These equivalent carbons are adjacent to the electron-withdrawing pyridinium nitrogen and would be expected to resonate at a relatively downfield position, although they are shielded by the neighboring amine groups at C-3 and C-5.

C-3 and C-5 : These equivalent carbons are directly attached to electron-donating amine groups, which would cause a significant upfield shift in their resonance compared to unsubstituted pyridine.

C-4 : This carbon is also bonded to an electron-donating amine group, leading to a strong shielding effect and an upfield chemical shift. Its unique position between two other amine-substituted carbons makes its environment distinct from C-3/C-5.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentNotes
~145C-2, C-6Influenced by adjacent N⁺ and -NH₂ groups.
~130C-3, C-5Shielded by attached -NH₂ groups.
~120C-4Shielded by attached -NH₂ group.

While 1D NMR provides fundamental data, 2D NMR techniques would be essential for unambiguous assignment and confirmation of the molecular structure.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : This experiment would establish direct one-bond correlations between protons and the carbons to which they are attached. It would definitively link the singlet at ~8.0-8.5 ppm in the ¹H spectrum to the carbon signal assigned to C-2/C-6 in the ¹³C spectrum.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. Due to the magnetic equivalence of H-2 and H-6 and the absence of other ring protons, no H-H correlations within the ring would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space. It could reveal through-space correlations between the H-2/H-6 protons and the protons of the adjacent amine group at C-3/C-5, providing conformational information.

Electronic Spectroscopy for Conjugation and Electronic Transitions

The electronic properties of this compound are dictated by the aromatic pyridine core and the presence of three electron-donating amino groups. These structural features give rise to characteristic electronic transitions that can be probed using various spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic structure of conjugated systems like this compound. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. For pyridine and its derivatives, the most significant electronic transitions are the π → π* and n → π* transitions. libretexts.orglumenlearning.com

The pyridine ring itself possesses a conjugated π-system, leading to π → π* transitions at higher energies (shorter wavelengths). youtube.com Additionally, the lone pair of electrons on the nitrogen atom can be excited to an anti-bonding π* orbital, resulting in a lower-energy n → π* transition. libretexts.org The introduction of three amino groups onto the pyridine ring significantly perturbs its electronic structure. The amino groups act as powerful auxochromes, donating electron density into the aromatic ring through resonance. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). lumenlearning.com

Consequently, the π → π* transitions in this compound are expected to be red-shifted (occur at longer wavelengths) compared to unsubstituted pyridine. lumenlearning.comyoutube.com The n → π* transition, typically weaker in intensity, is also influenced by the amino substituents and solvent polarity. libretexts.org The protonation state of the molecule, influenced by the chloride counter-ion and the solvent pH, will also have a profound effect on the UV-Vis absorption spectrum, as protonation of the nitrogen atoms alters the electronic distribution within the molecule.

The table below presents typical UV-Vis absorption data for pyridine and a substituted aminopyridine derivative to illustrate the effect of amino groups on the electronic transitions.

CompoundSolventλmax (nm) for π → πλmax (nm) for n → πMolar Absorptivity (ε)
PyridineEthanol~257~270~2,750
2-AminopyridineWater~290Not distinctly observed~3,700

This table is illustrative and shows representative data for related compounds to demonstrate spectroscopic principles.

Derivatives of aminopyridine are often fluorescent, a property that is highly sensitive to their molecular structure and environment. mdpi.comsciforum.net The presence of electron-donating amino groups on the pyridine ring can lead to the formation of an intramolecular charge transfer (ICT) excited state, which is often responsible for their emissive properties. Upon photoexcitation, electron density is transferred from the amino groups to the electron-deficient pyridine ring, leading to a highly polarized excited state that can relax via the emission of a photon (fluorescence).

The fluorescence quantum yield and the position of the emission maximum (λem) of triaminopyridine derivatives are strongly influenced by several factors:

Substituent Effects : The number and position of amino groups significantly impact the luminescent properties. nih.gov

Solvent Polarity : In polar solvents, the ICT excited state is stabilized, often leading to a red-shift in the emission spectrum (solvatochromism). sciforum.net

Hydrogen Bonding : Interactions with solvent molecules can either enhance or quench fluorescence depending on the nature of the interaction.

Many aminopyridine derivatives exhibit good fluorescence characteristics, with some showing quantum yields greater than 0.40. mdpi.com The introduction of specific functional groups can be used to tune these properties, for instance, the conversion of an amino group to an azide can quench fluorescence, which can then be restored upon reaction, creating a "turn-on" fluorescent probe. mdpi.com The hydroxymethyl group has also been shown to act as an enhancer of fluorescence intensity in some imidazo[1,2-a]pyridine derivatives. nih.govnih.gov

The table below summarizes representative fluorescence data for related aminopyridine compounds.

Compound DerivativeExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Solvent
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate~360~4850.31Dichloromethane
Triazole-substituted aminopyridine~365~4800.43Ethanol/Water

This table contains data for functionally related aminopyridine derivatives to illustrate potential fluorescence properties and is not specific to this compound. mdpi.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. mdpi.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a complete three-dimensional model of the molecule and its arrangement within the crystal lattice can be constructed. ijream.org This technique would allow for the unambiguous determination of the molecular geometry of the Pyridine-3,4,5-triamine cation and the position of the chloride anion.

The analysis provides key crystallographic parameters, including the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). nih.gov For a related compound, 3,5-dichloropyridin-4-amine, SCXRD analysis revealed an orthorhombic crystal system with the space group Pna21. ijream.org A similar detailed analysis for this compound would provide fundamental structural information crucial for understanding its physical and chemical properties.

The table below shows example crystallographic data for a substituted pyridine derivative to illustrate the type of information obtained from an SCXRD experiment.

ParameterExample Value (for 3,5-dichloropyridin-4-amine)
Crystal SystemOrthorhombic
Space GroupPna21
a (Å)13.3133(9)
b (Å)12.9286(11)
c (Å)3.8678(3)
α, β, γ (°)90
Volume (ų)665.73(9)
Z (molecules per unit cell)4

This data is for 3,5-dichloropyridin-4-amine and serves as an illustrative example of the parameters determined by SCXRD. ijream.org

The solid-state structure of this compound is expected to be dominated by a rich network of intermolecular interactions that dictate the crystal packing. mdpi.com The primary forces will be strong hydrogen bonds involving the proton-donating amine groups (N-H) and the proton-accepting sites: the pyridyl nitrogen atom, other amine groups, and the chloride anion (Cl⁻). nih.gov

Key expected interactions include:

N-H···Cl⁻ Hydrogen Bonding : The chloride anion is a strong hydrogen bond acceptor and will likely interact with the multiple N-H donors of the cationic Pyridine-3,4,5-triamine.

N-H···N Hydrogen Bonding : Hydrogen bonds can form between the amine groups of one molecule and the pyridyl nitrogen or amine nitrogen atoms of an adjacent molecule, leading to the formation of dimers, chains, or more complex three-dimensional networks. nih.gov

π-π Stacking : The aromatic pyridine rings can stack on top of each other in a parallel or offset fashion. These π-π interactions, though weaker than hydrogen bonds, play a significant role in stabilizing the crystal lattice. researchgate.netmdpi.com

The combination of these interactions results in a specific supramolecular architecture. nih.gov The analysis of these non-covalent bonds is crucial for understanding properties such as solubility, stability, and polymorphism. Hirshfeld surface analysis is a powerful computational tool often used in conjunction with XRD data to visualize and quantify the different types of intermolecular contacts within a crystal. ijream.org

Surface Spectroscopic Investigations of this compound Adlayers

The interaction of this compound with surfaces is critical for applications in areas such as catalysis, sensing, and corrosion inhibition. Surface-sensitive spectroscopic techniques can provide detailed information about the adsorption behavior and orientation of molecules at the solid-liquid or solid-gas interface.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study adsorbates on nanostructured metal surfaces (e.g., Ag, Au, Pt). researchgate.net For pyridine and its derivatives, SERS can reveal the orientation of the molecule on the surface. For example, adsorption can occur via the lone pair of the pyridyl nitrogen, leading to a perpendicular orientation, or through the π-system of the ring, resulting in a parallel orientation. The vibrational frequencies observed in the SERS spectrum are sensitive to the adsorption mechanism and the local environment. researchgate.net

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is another valuable technique for studying surface adsorption, particularly on non-metallic surfaces like metal oxides. nih.gov Studies on the adsorption of pyridine carboxylic acids on ceria have shown that interactions can occur through both the pyridyl ring nitrogen and the carboxylate groups. nih.gov For this compound, ATR-IR could be used to probe the involvement of the pyridyl nitrogen and the three amino groups in the binding to a surface. The changes in the N-H and ring vibrational modes upon adsorption would provide direct evidence of the interaction mechanism.

Furthermore, techniques like surface plasmon resonance (SPR) spectroscopy can be used to monitor the real-time adsorption and changes in the thickness of molecular adlayers on gold surfaces. nih.gov These investigations are fundamental to understanding how molecules like this compound self-assemble on surfaces and to designing functional interfaces.

Infrared Reflection Absorption Spectroscopy (IRRAS) on Substrates

Infrared Reflection Absorption Spectroscopy (IRRAS) is a highly sensitive technique for studying the vibrational modes of thin films and adsorbates on reflective surfaces. The analysis of this compound on a substrate using IRRAS would reveal key information about its orientation and bonding to the surface. The expected vibrational modes are influenced by the pyridine ring and the three amino groups.

The IRRAS spectrum of this compound is expected to be dominated by the vibrational modes of the pyridine ring and the attached amino groups. The orientation of the molecule on the substrate can be inferred from the relative intensities of these modes. For instance, if the pyridine ring is oriented parallel to the substrate surface, the out-of-plane bending modes would be enhanced, while the in-plane modes would be suppressed, according to the surface selection rules of IRRAS.

Key vibrational modes anticipated for this compound include:

N-H Stretching: The three amino groups will give rise to symmetric and asymmetric N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The precise position of these bands can indicate the extent of hydrogen bonding.

Pyridine Ring C=C and C=N Stretching: These vibrations are characteristic of the aromatic ring and are expected in the 1400-1650 cm⁻¹ range. researchgate.net

N-H Bending: The scissoring vibration of the amino groups is anticipated around 1600 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-NH₂ bonds will also be present.

Ring Breathing Modes: These modes, which involve the expansion and contraction of the entire pyridine ring, provide information about the integrity of the ring structure upon adsorption.

Interactive Data Table: Expected IRRAS Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Comments
Asymmetric N-H Stretch3400-3500Indicates free or weakly hydrogen-bonded amino groups.
Symmetric N-H Stretch3300-3400Sensitive to hydrogen bonding interactions.
Aromatic C-H Stretch3000-3100Characteristic of the pyridine ring protons.
N-H Bending (Scissoring)1590-1650Can overlap with ring stretching modes.
Ring C=C/C=N Stretching1400-1600Multiple bands expected due to the substituted ring.
C-N Stretching1250-1350Vibrations of the bonds connecting amino groups to the ring.
Ring Breathing Mode990-1050A key indicator of the pyridine ring's electronic state.
Out-of-plane C-H Bending700-900Intensity is dependent on the orientation of the ring on the substrate.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS provides invaluable data on the nitrogen and carbon environments.

A survey scan would confirm the presence of carbon, nitrogen, and chlorine. High-resolution scans of the C 1s and N 1s regions would offer detailed insight into the chemical states of these elements. Based on studies of similar aminopyridine compounds, distinct peaks are expected for the different nitrogen and carbon atoms within the molecule. researchgate.net

N 1s Spectrum: The N 1s spectrum is anticipated to show at least two distinct peaks. One peak will correspond to the nitrogen atom within the pyridine ring, and another, broader peak will represent the three nitrogen atoms of the amino groups. The binding energy of the pyridine nitrogen is typically lower than that of the amino nitrogens. The presence of the chloride counter-ion may lead to protonation of a nitrogen atom, resulting in a shift to a higher binding energy.

C 1s Spectrum: The C 1s spectrum will be more complex, with different peaks corresponding to the carbon atoms in the pyridine ring. The carbon atoms bonded to the amino groups are expected to have a higher binding energy than those bonded only to other carbon or hydrogen atoms due to the electron-withdrawing nature of the nitrogen atoms.

Interactive Data Table: Expected XPS Binding Energies for this compound

ElementCore LevelEnvironmentExpected Binding Energy (eV)
NitrogenN 1sPyridine Ring Nitrogen~398.5 - 399.5
NitrogenN 1sAmino Group Nitrogens~399.5 - 401.0
NitrogenN 1sProtonated Nitrogen~401.0 - 402.5
CarbonC 1sC-N (Amino)~285.5 - 286.5
CarbonC 1sC-C/C=N (Ring)~284.5 - 285.5
ChlorineCl 2pChloride Ion~198.0 - 199.0

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic Structure at Surfaces

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for probing the unoccupied electronic states of a molecule and determining its orientation on a surface. By tuning the energy of the incident X-rays around the absorption edges of constituent atoms (e.g., C K-edge and N K-edge), transitions from core levels to unoccupied molecular orbitals can be observed.

For this compound, the NEXAFS spectra at the N K-edge and C K-edge would be characterized by sharp resonance peaks corresponding to transitions into unoccupied π* and σ* orbitals.

N K-edge: The N K-edge spectrum is expected to show a prominent π* resonance corresponding to the transition of a 1s electron from the pyridine nitrogen to the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. Additional features may arise from the amino nitrogen atoms, though these are generally less intense in the pre-edge region for aromatic systems.

C K-edge: The C K-edge spectrum will exhibit π* resonances for the different carbon atoms in the ring. The energies of these resonances can be sensitive to the local chemical environment, allowing for the differentiation of carbon atoms bonded to nitrogen from those bonded to other carbons. researchgate.net

The polarization dependence of the NEXAFS signal can be used to determine the molecular orientation on a substrate. For an ordered film, the intensity of the π* resonances will be maximized when the electric field vector of the incident X-rays is aligned with the π* orbitals (i.e., perpendicular to the plane of the pyridine ring). Conversely, the intensity of σ* resonances will be maximized when the electric field vector is parallel to the plane of the ring.

Interactive Data Table: Expected NEXAFS Transitions for this compound

Absorption EdgeTransitionExpected Energy Range (eV)Information Gained
N K-edgeN 1s → π~399 - 402Probes unoccupied π orbitals of the pyridine ring.
N K-edgeN 1s → σ>405Relates to σ-bonding framework.
C K-edgeC 1s → π~285 - 288Probes unoccupied π orbitals associated with the carbon atoms.
C K-edgeC 1s → σ>290Provides information on C-C and C-N σ bonds.

Reactivity and Mechanistic Studies of Pyridine 3,4,5 Triamine Chloride

Reactivity of the Amino Groups: Nucleophilicity and Electrophilic Attack

The three amino groups at the C3, C4, and C5 positions of the pyridine (B92270) ring are primary nucleophilic centers. Their reactivity is influenced by their position relative to the ring nitrogen and to each other. The C4-amino group is expected to be the most nucleophilic due to resonance donation to the ring, while the C3 and C5 amines have reactivities modulated by inductive effects and potential hydrogen bonding interactions.

The amino groups of Pyridine-3,4,5-triamine (B2875666) readily undergo reactions with various electrophiles such as acyl halides, alkyl halides, and arylating agents.

Acylation: The reaction with acylating agents, like acid chlorides or anhydrides, leads to the formation of corresponding amides. The reaction can be controlled to achieve mono-, di-, or tri-acylation depending on the stoichiometry and reaction conditions. Microwave-assisted methods have been shown to be effective for the acylation of related amino-heterocyclic systems, often using pyridine as both a solvent and a base. nih.gov Enzymatic methods, using lipases, have also been employed for regioselective acylation in related diaminonucleosides, suggesting a potential route for selective functionalization. nih.gov

Alkylation: Alkylation with alkyl halides can proceed on the amino groups to form secondary or tertiary amines. However, over-alkylation is a common side reaction. Furthermore, the pyridine ring nitrogen can also compete for alkylation, leading to the formation of a pyridinium (B92312) salt.

Arylation: N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions. Methods like the Chan-Lam coupling, which uses aryl boronic acids in the presence of a copper catalyst, are effective for the N-arylation of aminopyridines. researchgate.net Palladium-catalyzed reactions are also widely used for constructing C-N bonds. nih.gov

Table 1: Representative N-Functionalization Reactions

Reaction Type Reagent Example Product Type General Conditions
Acylation Acetyl Chloride N-Acetyl-aminopyridine Base (e.g., Pyridine), often at 0°C to room temp.
Alkylation Methyl Iodide N-Methyl-aminopyridine Base (e.g., K₂CO₃), polar solvent

| Arylation | Phenylboronic Acid | N-Phenyl-aminopyridine | Cu(OAc)₂, O₂, base |

The primary amino groups of Pyridine-3,4,5-triamine can condense with aldehydes and ketones to form imines, also known as Schiff bases. ijarsct.co.inrsc.org This reaction is typically reversible and acid-catalyzed, involving the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com

The reaction can be driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus or a dehydrating agent. The presence of three amino groups allows for the potential formation of mono-, di-, or tri-imines, depending on the stoichiometry of the carbonyl compound used. In related diaminopyridines, regioselective imine formation has been achieved, for example, by using microwave irradiation in water, which highlights an environmentally friendly approach. researchgate.net These Schiff bases are versatile intermediates and can be used in the synthesis of more complex heterocyclic systems or as ligands for metal complexes. orientjchem.orgresearchgate.netnih.govnih.gov

Reactivity of the Pyridine Ring System: Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr) Patterns

The reactivity of the pyridine ring itself is a balance between the deactivating effect of the ring nitrogen and the strong activating effect of the three amino substituents.

Electrophilic Aromatic Substitution (EAS): A bare pyridine ring is highly electron-deficient and undergoes EAS only under harsh conditions, directing the incoming electrophile to the C3 position. quora.comquora.comyoutube.com However, the three powerful electron-donating amino groups (-NH₂) in Pyridine-3,4,5-triamine strongly activate the ring towards electrophilic attack. They direct electrophiles to the ortho and para positions. In this case, the C2 and C6 positions are highly activated and are the expected sites for electrophilic substitution reactions like halogenation, nitration, or sulfonation. The reaction conditions would likely need to be much milder than those required for unsubstituted pyridine. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions on the pyridine ring typically require an electron-withdrawing group to stabilize the intermediate Meisenheimer complex and a good leaving group (like a halide). nih.gov These reactions proceed preferentially at the C2 and C4 positions, where the negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen. stackexchange.comvaia.comquimicaorganica.org The presence of three electron-donating amino groups on Pyridine-3,4,5-triamine would significantly deactivate the ring towards SNAr, making such reactions highly unlikely unless a strong electron-withdrawing group is also present on the ring.

Acid-Base Properties and Protonation Equilibria (Relevance of Chloride Counterion)

Pyridine-3,4,5-triamine is a polybasic compound due to the presence of the pyridine ring nitrogen and three exocyclic amino groups. The chloride counterion indicates that the compound is supplied as a salt, meaning at least one of the basic nitrogen centers is protonated.

The pyridine ring nitrogen is generally less basic than a typical alkyl amine but more basic than the nitrogen in pyrrole. libretexts.org The three amino groups are expected to have basicities similar to aniline, but modulated by their position on the ring. Protonation can occur at any of the four nitrogen atoms, and the exact site of the first protonation depends on the relative basicities. The C4-amino group's lone pair is involved in resonance with the ring, which might decrease its basicity relative to the C3 and C5 groups. The pyridine nitrogen's basicity is also influenced by the electron-donating amino groups. The protonation equilibria are a series of steps, each with its own pKa value. The chloride ion is the conjugate base of the strong acid HCl and serves to stabilize the positive charge on the protonated form of the triaminopyridine.

Oxidative and Reductive Transformations of Pyridine-3,4,5-triamine

The amino groups and the pyridine ring are susceptible to both oxidation and reduction.

Oxidative Transformations: The amino groups can be oxidized, though this can lead to complex product mixtures. More controlled oxidation can be achieved at the pyridine ring nitrogen to form a Pyridine-N-oxide. This transformation is often accomplished using reagents like hydrogen peroxide in acetic acid or peroxy acids. N-oxidation can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. youtube.com In the related 5-nitroso-2,4,6-triaminopyrimidine, oxidation with peroxytrifluoroacetic acid yields both the mono-N-oxide and the di-N-oxide, suggesting that Pyridine-3,4,5-triamine could potentially form N-oxides under similar conditions. researchgate.net

Reductive Transformations: The pyridine ring is generally resistant to reduction but can be hydrogenated under high pressure and temperature with catalysts like Raney Nickel or Rhodium on carbon. This would yield the corresponding piperidine (B6355638) derivative. More commonly, reductive transformations are relevant in the synthesis of the parent amine from a nitro-substituted precursor. For instance, the reduction of a nitropyridine derivative is a common method for introducing an amino group. The catalytic hydrogenation of related aromatic trinitro compounds to form triaminobenzenes has been demonstrated using copper-based catalysts, providing a potential synthetic route to the parent amine of the title compound. mdpi.com

Coordination Chemistry of Pyridine 3,4,5 Triamine As a Chelating Ligand

Ligand Design Principles: Denticity and Coordination Sites of Pyridine-3,4,5-triamine (B2875666)

Pyridine-3,4,5-triamine, a heterocyclic aromatic compound, possesses a unique arrangement of donor atoms that makes it an intriguing ligand in coordination chemistry. nih.govncats.io Its structure features a pyridine (B92270) ring with three amino groups attached to adjacent carbon atoms (positions 3, 4, and 5). This specific arrangement of nitrogen atoms—one within the pyridine ring and three from the amino groups—affords it the potential to act as a multidentate ligand, capable of binding to a metal center through multiple coordination sites.

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. In the case of Pyridine-3,4,5-triamine, its potential denticity can vary. The contiguous amino groups at the 3, 4, and 5 positions, along with the pyridine ring nitrogen, create a favorable geometry for chelation. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a ring structure. This chelate effect generally leads to more stable metal complexes compared to those formed with monodentate ligands.

The primary coordination sites are the lone pairs of electrons on the nitrogen atoms. The pyridine nitrogen, being part of an aromatic system, has its lone pair in an sp² hybrid orbital, readily available for coordination. The nitrogen atoms of the three amino groups also possess lone pairs that can be donated to a metal ion. The close proximity of the amino groups suggests that Pyridine-3,4,5-triamine could act as a bidentate or even a tridentate ligand. For instance, it could coordinate through the pyridine nitrogen and one of the adjacent amino nitrogens, or through two of the amino nitrogens. The potential for tridentate coordination involving the pyridine nitrogen and the two flanking amino groups (at positions 3 and 5) is also a possibility, depending on the steric and electronic requirements of the metal center.

The design of ligands is a crucial aspect of coordination chemistry, as the properties of the resulting metal complex are highly dependent on the nature of the ligands surrounding the metal ion. nih.gov The specific arrangement of donor atoms in Pyridine-3,4,5-triamine, with its combination of a pyridine ring and multiple amino groups, allows for the tuning of the electronic and steric environment around a coordinated metal. This can influence the resulting complex's geometry, stability, reactivity, and even its magnetic and spectroscopic properties.

Synthesis and Characterization of Metal Complexes with Pyridine-3,4,5-triamine

The synthesis of metal complexes with Pyridine-3,4,5-triamine typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. nih.govnih.govd-nb.info The choice of solvent, reaction temperature, and stoichiometry can influence the final product. Characterization of the resulting complexes is crucial to determine their structure, composition, and properties. Common characterization techniques include elemental analysis, infrared (IR) spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. d-nb.info

Transition Metal Complexes (e.g., Co, Ni, Cu, Ru)

The coordination chemistry of pyridine derivatives with transition metals is extensive. wikipedia.orgresearchgate.net These metals, with their partially filled d-orbitals, can form a wide variety of complexes with different geometries and magnetic properties. researchgate.net

Cobalt (Co): Cobalt complexes with pyridine-based ligands have been studied for their interesting magnetic properties and structural diversity. rsc.orgrsc.orgrsc.org For instance, cobalt(II) complexes can exhibit distorted octahedral or trigonal prismatic geometries. rsc.org The reaction of a cobalt(II) salt with Pyridine-3,4,5-triamine could potentially lead to the formation of mononuclear or polynuclear complexes, depending on the reaction conditions. The amino groups of the ligand can participate in hydrogen bonding, further influencing the supramolecular structure. researchgate.net

Nickel (Ni): Nickel(II) complexes with N-donor ligands can adopt various coordination geometries, including octahedral, tetrahedral, and square planar. wikipedia.org The reaction of a nickel salt with a pyridine-based ligand in a 1:2 metal-to-ligand molar ratio can lead to the formation of complexes with tetrahedral or square planar structures. nih.govnih.gov The specific geometry is often influenced by the steric bulk of the ligands and the nature of the counter-ions.

Copper (Cu): Copper(II) complexes with pyridine-containing ligands are known to form a variety of structures, from mononuclear to complex polynuclear arrangements. epa.gov For example, a series of copper(II) complexes with a triazole-pyridine ligand have been synthesized and characterized. researchgate.net The reaction of copper(II) acetate (B1210297) with a pyridine-based thiol ligand in a 1:2 molar ratio has been shown to yield a complex with a square planar geometry. nih.govnih.gov

Ruthenium (Ru): Ruthenium complexes with polypyridyl ligands have been extensively investigated for their applications in various fields, including catalysis and medicine. nih.govmdpi.comresearchgate.net Ruthenium can form stable complexes in different oxidation states, most commonly Ru(II) and Ru(III). The synthesis of ruthenium complexes often involves the reaction of a ruthenium precursor, such as [RuCl₂(PPh₃)₃], with the desired ligand. acs.org The resulting complexes can exhibit a range of coordination numbers and geometries. For example, ruthenium(II) complexes with a potentially tridentate triamine ligand have been synthesized and shown to have a pentacoordinated, square-pyramidal geometry. acs.org The attempted synthesis of heterodinuclear complexes using a tris(2-pyridyl)triazine ligand has also been reported. rsc.org

A representative table of synthesized transition metal complexes with pyridine-based ligands is provided below:

MetalLigandFormula of ComplexGeometryReference
Co(II)DClQ, bpy{Co(DClQ)₂(bpy)}nDistorted Octahedral rsc.org
Co(II)DClQ, tpb{Co₂(DClQ)₄(tpb)}nDistorted Octahedral rsc.org
Ni(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol[Ni(L)₂]Tetrahedral nih.govnih.gov
Cu(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol[Cu(L)₂]Square Planar nih.govnih.gov
Ru(II)NN'N, PPh₃[mer,trans-RuCl₂(NN'N)(PPh₃)]- acs.org

Main Group Metal Complexes

While the coordination chemistry of transition metals with pyridine-based ligands is well-established, the interaction of these ligands with main group metals is a less explored area. However, the Lewis basicity of the pyridine nitrogen and the amino groups allows for coordination to main group metal centers. wikipedia.org For example, tin(II) chloride has been reacted with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol to form a coordination complex. nih.govnih.govd-nb.info The resulting complexes are often characterized using similar techniques as for transition metal complexes.

Electronic and Magnetic Properties of Metal-Pyridine-3,4,5-triamine Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the metal ion and the surrounding ligands. The crystal field theory and ligand field theory provide a framework for understanding these properties. pvpcollegepatoda.org

The electronic spectra of these complexes, typically measured using UV-visible spectroscopy, provide information about the d-orbital splitting. The energy of the d-d transitions is influenced by the ligand field strength. Pyridine and its derivatives are generally considered to be moderately strong field ligands. researchgate.net

The magnetic properties of transition metal complexes arise from the presence of unpaired electrons in the d-orbitals. The number of unpaired electrons can be determined from magnetic susceptibility measurements. researchgate.net For example, cobalt(II) complexes can be high-spin or low-spin depending on the ligand field. In a study of two cobalt(II) coordination polymers with pyridine derivatives, magnetic studies revealed large easy-plane and easy-axis magnetic anisotropy for the respective complexes. rsc.org One of the complexes exhibited slow magnetic relaxation under an external field, indicative of a single-ion magnet. rsc.org Similarly, studies on cobalt complexes with other pyridine-based ligands have shown significant magnetic anisotropy. rsc.org In some dinuclear cobalt complexes, antiferromagnetic coupling between the metal centers has been observed. rsc.org Iron(III) and Manganese(II) complexes with 2,4,6-tris(2-pyridyl)-triazine have been shown to exhibit dominant antiferromagnetic coupling. nih.gov

Stereochemistry and Isomerism in Metal Coordination Compounds

Coordination compounds can exhibit various forms of isomerism, which are compounds with the same chemical formula but different arrangements of atoms. libretexts.org Isomerism in coordination chemistry is a critical concept as different isomers can have distinct physical and chemical properties. fiveable.me

Structural Isomerism: This type of isomerism arises from differences in the connectivity of the atoms.

Coordination Isomerism: This occurs in compounds containing complex cations and anions, where there is an interchange of ligands between the two coordination spheres. libretexts.orglibretexts.org For example, [Co(NH₃)₆][Cr(CN)₆] and [Cr(NH₃)₆][Co(CN)₆] are coordination isomers.

Ionization Isomerism: This arises when a ligand that is bound to the metal ion exchanges places with a counter-ion. fiveable.me For instance, [Co(NH₃)₅Br]SO₄ and [Co(NH₃)₅SO₄]Br are ionization isomers.

Linkage Isomerism: This occurs when a ligand can coordinate to a metal ion through different donor atoms. fiveable.me

Stereoisomerism: This type of isomerism occurs when compounds have the same connectivity but differ in the spatial arrangement of the atoms. ualberta.ca

Geometric Isomerism (cis-trans isomerism): This is common in square planar and octahedral complexes and refers to the different possible arrangements of ligands around the central metal ion. For example, a square planar complex of the type MA₂B₂ can exist as cis (identical ligands adjacent) and trans (identical ligands opposite) isomers. Similarly, an octahedral complex of the type MA₄B₂ can also have cis and trans isomers.

Optical Isomerism (Enantiomers): This occurs when a molecule is chiral, meaning it is non-superimposable on its mirror image. ualberta.ca Chiral molecules are optically active, meaning they can rotate the plane of polarized light. Octahedral complexes with bidentate or polydentate ligands are often chiral.

Applications of Pyridine 3,4,5 Triamine Chloride in Advanced Organic Synthesis and Materials Science

Pyridine-3,4,5-triamine (B2875666) as a Building Block in Heterocyclic Synthesisnih.govnih.gov

The arrangement of amino groups on the pyridine (B92270) ring in Pyridine-3,4,5-triamine allows for the construction of various fused heterocyclic systems. These systems are of great interest due to their potential applications in medicinal chemistry and materials science. nih.govias.ac.in

Synthesis of Fused Heterocycles (e.g., Pyrido-pyrimidines, Triazoles)nih.govorganic-chemistry.org

Pyridine-3,4,5-triamine serves as a key precursor in the synthesis of pyrido-pyrimidines. These fused heterocyclic compounds are formed by the reaction of the triamine with various reagents. For instance, the reaction with dicarbonyl compounds or their equivalents can lead to the formation of the pyrimidine (B1678525) ring fused to the pyridine core. nih.govrsc.org The specific isomeric structure of the resulting pyrido-pyrimidine depends on the starting materials and reaction conditions. jocpr.com There are four possible isomers of pyrido[d]pyrimidines, distinguished by the nitrogen position in the pyridine moiety. jocpr.com

Similarly, the vicinal diamine functionality on the pyridine ring can be utilized to construct fused triazole rings. organic-chemistry.org For example, diazotization of ortho-diamino-furo[2,3-c]pyridines, which can be derived from pyridine precursors, leads to the formation of triazolo[4′,5′:4,5]furo[2,3-c]pyridines. researchgate.net The synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved from N-(pyridin-2-yl)benzimidamides through a metal-free oxidative N-N bond formation. organic-chemistry.org

Table 1: Examples of Fused Heterocycles Synthesized from Pyridine Derivatives

Fused HeterocycleSynthetic ApproachReference
Pyrido[2,3-d]pyrimidinesReaction of 4-aminopyrimidine (B60600) derivatives with three-carbon units. jocpr.com
Pyrido[3,2-d]pyrimidinesCyclization of products from the reaction of 5-aminopyrimidines with αβ-unsaturated aldehydes or dicarbonyl compounds. rsc.org rsc.org
Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-onesPrepared from pyridin-2(1H)-one derivatives. nih.gov
Pyrido[4',3':4,5]thieno[2,3-d]pyrimidinesSynthesized from ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. researchgate.net researchgate.net
1,2,4-Triazolo[4,3-a]pyridinesPalladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration. organic-chemistry.org organic-chemistry.org
Triazolo[4′,5′:4,5]furo[2,3-c]pyridinesDiazotization of 2,3-diamino-furo[2,3-c]pyridines. researchgate.net researchgate.net
Pyrazolo[3,4-b]pyridine-triazole hybridsAlkylation of pyrazolo[3,4-b]pyridine derivatives followed by click chemistry. nih.gov nih.gov

Construction of Complex Organic Architectures

The reactivity of the amino groups in Pyridine-3,4,5-triamine allows for its incorporation into larger, more complex organic structures. This is particularly relevant in the field of metal-organic frameworks (MOFs) and coordination polymers. The pyridine nitrogen and the amino groups can coordinate to metal centers, leading to the formation of three-dimensional networks with unique topologies and properties. researchgate.net For example, a pyridine-tricarboxylate building block has been used to create novel metal-organic architectures. researchgate.net

Role in Catalysis and Organocatalysis

The presence of multiple nitrogen atoms makes Pyridine-3,4,5-triamine and its derivatives interesting candidates for applications in catalysis.

As a Ligand in Homogeneous and Heterogeneous Catalysis

Pyridine-based compounds are widely used as ligands in transition metal catalysis due to their ability to coordinate with metal ions and influence their catalytic activity. nih.gov The specific electronic and steric properties of the pyridine ligand can be tuned by the introduction of substituents. In the case of Pyridine-3,4,5-triamine, the amino groups can act as additional coordination sites or can be functionalized to create multidentate ligands. These ligands can stabilize metal catalysts in both homogeneous and heterogeneous systems. For instance, pyridine-type ligands have been shown to be effective in iridium-catalyzed reactions. researchgate.net Heterogeneous catalysts can be developed by immobilizing pyridine-containing complexes on solid supports. nsf.gov

Table 2: Pyridine-Type Ligands in Catalysis

Catalyst SystemApplicationKey FindingsReference
Iridium(III) complex with 2-(4-methoxyphenyl)-1,8-naphthyridine ligandHydrogen transfer-mediated annulation of 2-nitrobenzyl alcohols.The non-coordinated nitrogen atom in the ligand promotes the condensation step. nih.gov nih.gov
Iridium(III) catalystIonic hydrogenation of pyridines to piperidines.Robust and selective for a broad range of multi-substituted piperidines. chemrxiv.org chemrxiv.org
[Ir(cod)py][SZO]Dearomative hydroboration of pyridines.Moderately active, with the primary product being 1,2-dihydropyridine. nsf.gov nsf.gov
Bipyridine-based conjugated microporous polymer with [Cp*IrCl2]2Base-free aqueous decomposition of formic acid.High activity and selectivity at elevated temperatures. researchgate.net researchgate.net

Catalytic Activity in Specific Organic Transformations (e.g., Hydrogen Transfer Reactions)

Pyridine derivatives have been implicated in hydrogen transfer reactions. nih.gov For example, HMPA has been used to catalyze the transfer hydrogenation of 3-carbonyl pyridines with trichlorosilane. mdpi.com Iridium catalysts bearing pyridine-type ligands are also effective in mediating hydrogen transfer processes. nih.govchemrxiv.org The catalytic cycle often involves the formation of a metal hydride species which then transfers hydrogen to the substrate. nsf.gov

Advanced Materials Science Applications

The structural features of Pyridine-3,4,5-triamine and its derivatives make them suitable for the development of advanced materials. The ability to form extended hydrogen-bonded networks and to coordinate with metal ions is crucial in this context.

Fused pyridine heterocycles, which can be synthesized from pyridine precursors, are important in materials science due to their distinct structural features, enhanced stability, and varied electronic properties. ias.ac.in The planar structure of these fused systems can facilitate π-π stacking interactions, which are important for charge transport in organic electronic materials. For example, ias.ac.innih.govnih.govtriazolo[4,5-c]pyridine has been investigated as an organic sensitizer (B1316253) in solar cells. mdpi.com Furthermore, the incorporation of pyridine units into polymers can lead to materials with interesting properties and applications in areas such as catalysis and adsorption. rsc.orgcofc.edu

Precursor for Polymeric Materials (e.g., Hyperbranched Polymers, Covalent Triazine Polymers)

There is no direct scientific literature available that documents the use of Pyridine-3,4,5-triamine chloride as a monomer for the synthesis of hyperbranched polymers or covalent triazine polymers.

In principle, the trifunctional nature of the amine groups on the pyridine ring could lend itself to the formation of highly branched polymeric structures. Hyperbranched polymers are typically synthesized from ABx-type monomers (where x ≥ 2), and the three amino groups of Pyridine-3,4,5-triamine could potentially react with a suitable co-monomer to create a hyperbranched architecture. Similarly, the nitrogen-rich structure of the pyridine and amine groups might be considered for the synthesis of covalent triazine polymers, which are often formed through the trimerization of nitrile-containing monomers or the polycondensation of amine and triazine-based monomers. However, these are theoretical considerations, and no published research has demonstrated these specific applications for this compound.

Development of Functional Materials (e.g., Sensors, Luminescent Materials)

There is a lack of specific research demonstrating the application of This compound in the development of sensors or luminescent materials.

The pyridine moiety is a known component in many luminescent compounds and can act as a binding site in chemical sensors. The electron-rich nature of the triamine-substituted pyridine ring could theoretically influence the photophysical properties of a molecule, potentially leading to fluorescence or phosphorescence. Furthermore, the amine groups could serve as recognition sites for analytes in a sensor system. Nevertheless, without experimental data and published findings, the role of this compound in these functional materials remains unconfirmed in the scientific literature.

Theoretical and Computational Studies of Pyridine 3,4,5 Triamine Chloride

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a important tool in the computational study of molecular systems, offering a balance between accuracy and computational cost. For Pyridine-3,4,5-triamine (B2875666) chloride, DFT calculations provide a foundational understanding of its intrinsic properties.

Geometry Optimization and Conformational Analysis

The first step in the theoretical characterization of Pyridine-3,4,5-triamine chloride is the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. DFT methods, often paired with basis sets like 6-31G(d,p), are employed to achieve this. The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is reached. nih.gov

Electronic Structure: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations are used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The distribution of the HOMO and LUMO across the molecule is also informative. In pyridine (B92270) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the amine substituents and the pyridine ring itself. The LUMO is typically distributed over the electron-deficient regions of the aromatic ring. nih.gov Understanding the spatial distribution of these frontier orbitals is essential for predicting the sites of electrophilic and nucleophilic attack.

Table 1: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds This table presents data from related compounds to illustrate the typical range of HOMO-LUMO energy gaps calculated by DFT methods. Specific values for this compound would require a dedicated computational study.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine-6.2967-1.80964.4871B3LYP/6-311++G(d,p) irjweb.com
4-chloropyridine-7.4-0.56.9Not Specified wuxibiology.com
4-chloropyrimidine-8.0-1.56.5Not Specified wuxibiology.com
2-chloropyridine (B119429)-7.20.47.6Not Specified wuxibiology.com

Vibrational Frequency Analysis and Spectroscopic Prediction

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. Following geometry optimization, a frequency calculation is performed to ensure that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This analysis also yields the vibrational frequencies and their corresponding normal modes.

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions, such as C-H stretching, N-H stretching, C=C and C=N ring stretching, and various bending and torsional modes. nih.govnih.gov For this compound, characteristic vibrational modes would include the symmetric and asymmetric N-H stretching of the amine groups, the breathing modes of the pyridine ring, and C-N stretching vibrations. While raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be scaled using empirical factors to achieve excellent agreement with experimental data. nih.gov This predictive capability is invaluable for interpreting complex experimental spectra and confirming the molecular structure.

Molecular Dynamics Simulations for Solution Behavior and Interactions

While DFT provides insights into the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the exploration of dynamic processes and intermolecular interactions.

Computational Studies of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools to investigate the reactivity of this compound and to elucidate potential reaction mechanisms. DFT calculations can be used to model the transition states of chemical reactions, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of its feasibility.

By mapping the entire reaction pathway, researchers can understand the step-by-step mechanism of a chemical transformation. For this compound, this could involve studying its behavior as a nucleophile, where the lone pairs on the amine and pyridine nitrogens can attack electrophilic centers. Conversely, its potential as a precursor in condensation or substitution reactions can also be explored. The HOMO and LUMO distributions, as discussed earlier, are instrumental in predicting the most likely sites for reaction. nih.gov For instance, regions with a high HOMO density are prone to electrophilic attack, while those with a high LUMO density are susceptible to nucleophilic attack.

Intermolecular Interactions and Non-Covalent Forces (e.g., Hirshfeld Surface Analysis)

In the solid state, the crystal packing of this compound is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these non-covalent forces. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots show the distribution of contact distances and can be decomposed to show the percentage contribution of each type of interaction to the total Hirshfeld surface area. This analysis offers a detailed picture of the packing environment and the forces that hold the crystal together. nih.govmdpi.com

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Dichloropyridine Compound This table showcases the percentage contributions of various intermolecular contacts for 4-amino-3,5-dichloropyridine, illustrating the insights gained from Hirshfeld surface analysis.

Interaction TypeContribution to Hirshfeld Surface (%)Reference
Cl···H/H···Cl40.1 nih.gov
H···H15.7 nih.gov
N···H/H···N13.1 nih.gov
C···H/H···CNot Specified nih.gov
Cl···C/C···ClNot Specified nih.gov

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